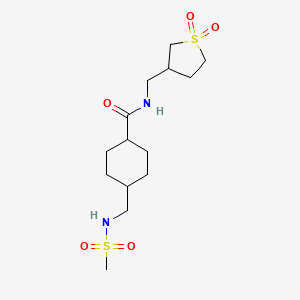
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a series of molecules that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The GIRK channels play a crucial role in regulating the electrical activity of cells, and activators of these channels are of significant interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator. The compounds were evaluated in tier 1 DMPK assays, and some displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a methylsulfonamidomethyl group, and a cyclohexanecarboxamide group . The exact structure would require more specific information or a detailed structural analysis.Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide and its derivatives have been studied for their antimicrobial properties. Ghorab et al. (2017) synthesized a series of related compounds and evaluated them for antibacterial and antifungal activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with some displaying higher activity than reference drugs (Ghorab et al., 2017).
Catalytic Properties
Research by Tran et al. (2014) explored the catalytic potential of related compounds in copper-catalyzed intermolecular amidation and imidation of unactivated alkanes. This study highlights the use of these compounds in facilitating chemical reactions that are significant in synthetic chemistry (Tran et al., 2014).
Application in Asymmetric Synthesis
Wipf and Wang (2002) investigated derivatives of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide as ligands for metal-mediated catalytic asymmetric synthesis. These derivatives were particularly effective in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess (Wipf & Wang, 2002).
Synthesis of Novel Compounds
Ye et al. (2014) utilized related compounds in the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes. This method facilitated the synthesis of cyclic sulfoximines, demonstrating the utility of these compounds in creating new chemical entities with potential biological activities (Ye et al., 2014).
Cytotoxic Activity
Li et al. (2014) synthesized 1,8-dioxo-decahydroacridines derivatives bearing a biologically active sulfonamide moiety, related to the compound . These derivatives showed moderate to potent cytotoxic activity against various human tumor cell lines (Li et al., 2014).
Mecanismo De Acción
1: Discovery, synthesis and biological characterization of a series of N- (1- (1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators 2: N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide - ChemicalBook 3: 2-Amino-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)propanamide hydrochloride 4: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylamino)acetamide
Direcciones Futuras
The discovery and characterization of this compound as a GIRK channel activator opens up new possibilities for the development of drugs targeting these channels . Future research could focus on optimizing the potency and selectivity of these compounds, as well as investigating their potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5S2/c1-22(18,19)16-9-11-2-4-13(5-3-11)14(17)15-8-12-6-7-23(20,21)10-12/h11-13,16H,2-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACOUXLIUUAOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
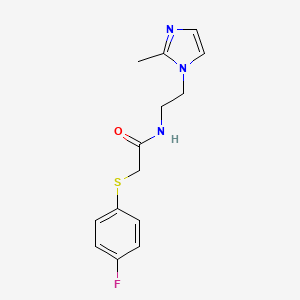
![7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one](/img/structure/B2987607.png)

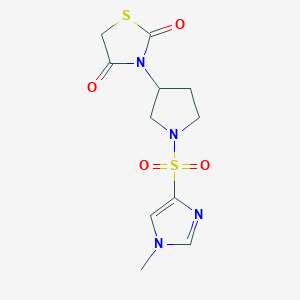
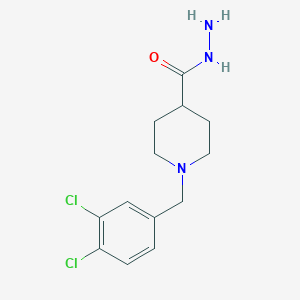
![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride](/img/structure/B2987612.png)
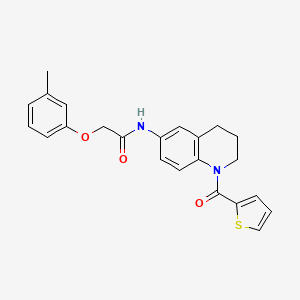
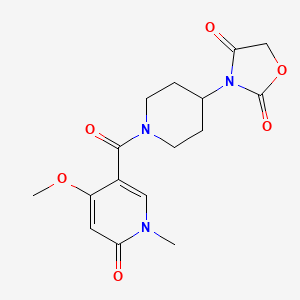
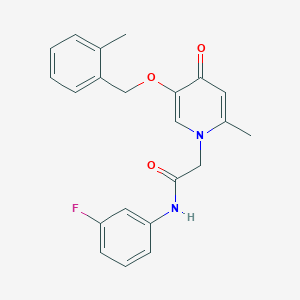
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987617.png)

![Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2987619.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2987626.png)